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Compound of Interest

Compound Name: Endothelin (16-21)

Cat. No.: B050446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of Endothelin (16-21), a synthetic peptide also

known as IRL-1620 or Sovateltide, focusing on its target selectivity and potential for off-target

effects. As a highly selective agonist for the Endothelin B (ETB) receptor, understanding its

interaction with other receptors is critical for preclinical and clinical development. This

document summarizes key experimental data, provides detailed methodologies for relevant

assays, and compares its performance with another well-known selective ETB agonist,

Sarafotoxin S6c.

Overview of Endothelin (16-21) / IRL-1620
Endothelin (16-21) (IRL-1620) is a potent and highly specific agonist for the ETB receptor, a G

protein-coupled receptor (GPCR) involved in various physiological processes, including

vasodilation, neurogenesis, and angiogenesis.[1][2] Its selectivity is a key attribute, minimizing

the potential for effects mediated by the closely related Endothelin A (ETA) receptor, which is

primarily associated with vasoconstriction and cell proliferation.[3][4] IRL-1620 has been

investigated for therapeutic applications in neurological conditions such as ischemic stroke and

has demonstrated a favorable safety profile in clinical trials.[4][5][6]

On-Target Signaling Pathway
Activation of the ETB receptor by IRL-1620 can trigger multiple downstream signaling

cascades, depending on the cell type. In endothelial cells, it primarily couples to Gq proteins,
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activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which in

turn activates endothelial Nitric Oxide Synthase (eNOS) to produce nitric oxide (NO), a potent

vasodilator.[3][7]
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Fig. 1: ETB Receptor Signaling Pathway in Endothelial Cells.

Comparative Analysis of Receptor Selectivity
The primary off-target concern for an ETB agonist is the ETA receptor. The following table

compares the binding affinities (Ki) of IRL-1620 and Sarafotoxin S6c for both ETA and ETB

receptors. A higher Ki value indicates lower binding affinity. The selectivity ratio is calculated as

Ki (ETA) / Ki (ETB), where a higher number signifies greater selectivity for the ETB receptor.

Compound
Target
Receptor

Binding
Affinity (Ki)

Selectivity
Ratio
(ETA/ETB)

Reference

IRL-1620 ETB 16 pM
\multirow{2}{}

{~120,000-fold}

\multirow{2}{}{[1]

[8]}

ETA
1,900 nM

(1,900,000 pM)

Sarafotoxin S6c ETB 20 pM - 290 pM
\multirow{2}{}

{~96,500-fold}

\multirow{2}{}{[1]

[7]}

ETA
4,500 nM -

28,000 nM
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Note: Binding affinities can vary based on the experimental system (e.g., tissue source, cell

line).

Both IRL-1620 and Sarafotoxin S6c demonstrate exceptionally high selectivity for the ETB

receptor over the ETA receptor. IRL-1620 exhibits a slightly higher selectivity ratio, making it

one of the most specific ETB agonists identified.[1][8]

Broader Off-Target Profile and Safety Assessment
A comprehensive evaluation of off-target effects requires screening against a broad panel of

unrelated receptors, ion channels, and enzymes. Publicly available data from such a

comprehensive screening panel for IRL-1620 is limited.

However, extensive preclinical and clinical studies have provided insights into its safety profile:

Clinical Safety: Phase I and II clinical trials for acute ischemic stroke have shown that

Sovateltide (IRL-1620) is safe and well-tolerated in humans.[4][6][9] No significant drug-

related adverse events affecting hemodynamic, biochemical, or hematological parameters

were reported.[4][9]

Genotoxicity: A Mammalian Erythrocyte Micronucleus Test in mice indicated that IRL-1620

does not cause micronucleus induction, suggesting a lack of clastogenic potential.

Tumorigenicity: Studies have shown that IRL-1620 did not induce tumors or promote tumor

growth.

While this clinical and preclinical safety data is reassuring, in vitro safety pharmacology

screening remains the standard for systematically identifying potential off-target interactions

during drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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